3-(Cyanomethyl)benzene-1-sulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of 3-(Cyanomethyl)benzene-1-sulfonyl chloride involves the use of 3-Aminobenzonitrile. The crude product is purified by column chromatography to get the pure 3-cyanobenzene-1-sulfonyl chloride .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClNO2S/c9-13(11,12)8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2 . This compound has a structure with four π electrons delocalized over five carbon nuclei, the sixth carbon being saturated with sp3 -hybrid bonds .Chemical Reactions Analysis
This compound is involved in electrophilic aromatic substitution reactions . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .Scientific Research Applications
Friedel-Crafts Sulfonylation
Friedel-Crafts sulfonylation reactions have been explored using sulfonyl chlorides, including derivatives similar to 3-(Cyanomethyl)benzene-1-sulfonyl chloride, as key reagents. These reactions are crucial for synthesizing diaryl sulfones with almost quantitative yields under ambient conditions. The Lewis acidity of the reaction medium, such as 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, significantly affects the conversion rate, showcasing the role of sulfonyl chlorides in enhancing reactivity and selectivity (Nara, Harjani, & Salunkhe, 2001).
Microwave-Assisted Sulfonylation
Microwave (MW) irradiation has been employed to expedite the solvent-free sulfonylation of benzene and its derivatives using sulfonyl chlorides. This method demonstrates a more active and efficient process under MW irradiation, highlighting the potential of sulfonyl chlorides in green chemistry applications for synthesizing aryl sulfones (Marquié et al., 2001).
Catalysis in Synthesis of Benzimidazoles
Sulfonyl chlorides have been used in catalytic systems for the synthesis of benzimidazole derivatives at room temperature. Ionic liquid catalytic systems, incorporating sulfonyl chloride derivatives, have proven efficient in facilitating the condensation reactions necessary for the synthesis of these heterocyclic compounds, underscoring their utility in medicinal chemistry (Khazaei et al., 2011).
Synthesis of Sulfonated Heterocycles
The use of sulfonyl chlorides is pivotal in the synthesis of sulfonated heterocycles, such as benzoxepines, through visible-light-induced radical cascade cyclizations. These methodologies leverage the reactivity of sulfonyl chlorides under photochemical conditions to construct complex molecular architectures, highlighting their importance in the development of new organic synthesis strategies (Zhou et al., 2021).
Anticancer Compounds Synthesis
Sulfonyl chlorides, by virtue of their reactivity, have been utilized in the synthesis of sulfonamide-based compounds with potential anticancer activities. The ability to introduce sulfonyl groups into bioactive molecules exemplifies the relevance of sulfonyl chlorides in drug discovery and development processes (Abas et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(cyanomethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c9-13(11,12)8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVGOWVIEWCNEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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